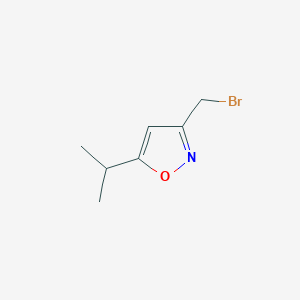![molecular formula C15H22N2 B13874149 1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
1-benzyl-1,8-Diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,8-Diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core with a benzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,8-Diazaspiro[4.5]decane can be synthesized through a multi-step process. One common method involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions. The scalability of these methods would depend on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the spirocyclic core or the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Benzyl-1,8-Diazaspiro[4.5]decane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1,8-Diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound binds to the active site of RIPK1, blocking its kinase activity and preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: This compound shares a similar spirocyclic core but includes a sulfur atom, which can influence its chemical properties and biological activity.
2,8-Diazaspiro[4.5]decan-1-one: Another related compound, differing in the position and nature of substituents, which can affect its reactivity and applications.
Uniqueness: 1-Benzyl-1,8-Diazaspiro[4Its ability to inhibit RIPK1 also distinguishes it from other spirocyclic compounds .
Properties
IUPAC Name |
1-benzyl-1,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14(6-3-1)13-17-12-4-7-15(17)8-10-16-11-9-15/h1-3,5-6,16H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEPPLWURQVYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)



![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)
